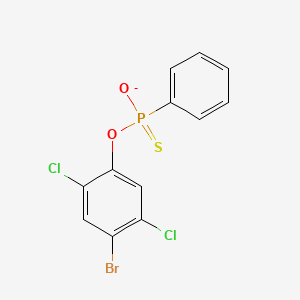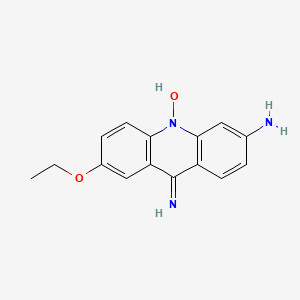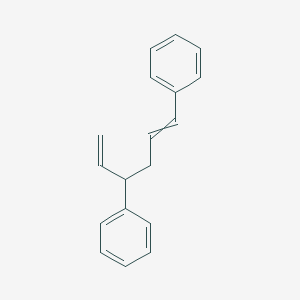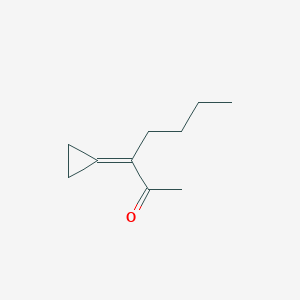
N-Cyano-N'-(2-hydroxyethyl)-N''-methylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine is a compound of significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine typically involves the reaction between N-cyano-N-methylcarbamimidothioate and 2-hydroxyethylamine. The hydroxyl group of the 2-hydroxyethylamine is activated to facilitate the reaction, resulting in the formation of the desired compound through an intramolecular cyclization process .
Industrial Production Methods
While specific industrial production methods for N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine are not extensively documented, the general approach would involve optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Cyano-N’-(2-hydroxyethyl)-N’'-methylguanidine exerts its effects involves interactions with molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydroxyethyl and methylguanidine moieties can interact with various biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-Cyano-N’-(2-hydroxyethyl)-3-pyridinecarboximidamide: Shares the cyano and hydroxyethyl groups but differs in the core structure.
N-cyano-N’-(2-hydroxyethyl)pyridine-3-carboximidamide: Another similar compound with a pyridine ring.
Properties
CAS No. |
70334-06-4 |
|---|---|
Molecular Formula |
C5H10N4O |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
1-cyano-3-(2-hydroxyethyl)-2-methylguanidine |
InChI |
InChI=1S/C5H10N4O/c1-7-5(9-4-6)8-2-3-10/h10H,2-3H2,1H3,(H2,7,8,9) |
InChI Key |
IWDXEQQPYYDWDM-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NCCO)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide](/img/structure/B14477606.png)

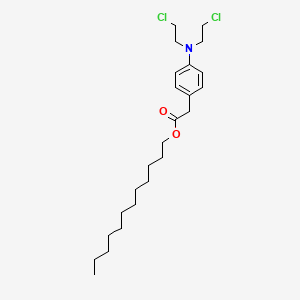

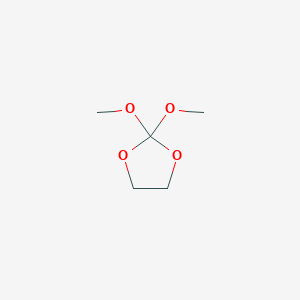
![3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine](/img/structure/B14477653.png)
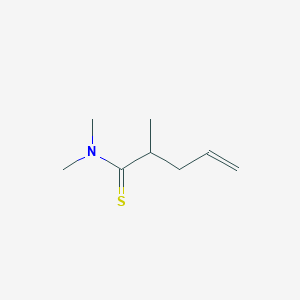
![1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine](/img/structure/B14477661.png)
